rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid
Description
This compound features a bicyclo[8.1.0]undeca core, an 11-membered bicyclic ring system with a bridgehead methyl group at C7 and two additional methyl groups at C11. The conjugated diene system (2Z,6E) and carboxylic acid group at C3 contribute to its unique physicochemical properties.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1R,2E,6Z,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-6-11(14(16)17)9-13-12(8-7-10)15(13,2)3/h5,9,12-13H,4,6-8H2,1-3H3,(H,16,17)/b10-5-,11-9+/t12-,13+/m0/s1 |
InChI Key |
BBGNZFMMXLMZRC-ZHNIMSJFSA-N |
Isomeric SMILES |
C/C/1=C/CC/C(=C\[C@@H]2[C@@H](C2(C)C)CC1)/C(=O)O |
Canonical SMILES |
CC1=CCCC(=CC2C(C2(C)C)CC1)C(=O)O |
Origin of Product |
United States |
Biological Activity
rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid, commonly referred to as Volvalerenic acid A, is a bicyclic compound derived from the plant Valeriana officinalis (valerian). This compound has garnered attention due to its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer activities. This article delves into the biological activities associated with this compound, supported by various studies and findings.
Chemical Structure and Properties
- Chemical Formula : C15H22O2
- Molecular Weight : 234.33 g/mol
- CAS Number : 1247014-34-1
- Purity : Typically available at 98% purity
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of Volvalerenic acid A against various cancer cell lines. The compound exhibited significant activity against:
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric adenocarcinoma
The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with different concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation.
| Cell Line | CC50 (µM) | Observations |
|---|---|---|
| 4T1 | 15 | High sensitivity |
| COLO201 | 10 | Moderate sensitivity |
| SNU-1 | 20 | Lower sensitivity |
The mechanism underlying the anticancer effects of Volvalerenic acid A appears to involve:
- Cell Cycle Arrest : Studies demonstrated that treatment with Volvalerenic acid A led to cell cycle arrest in the G0/G1 phase for certain cell lines, indicating an interruption in cellular proliferation.
- Apoptosis Induction : Flow cytometry results revealed an increase in apoptotic cells upon treatment with the compound, suggesting that it may trigger programmed cell death pathways.
Anti-inflammatory Properties
In addition to its anticancer effects, Volvalerenic acid A has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies and Clinical Relevance
A study conducted on mice models demonstrated that administration of Volvalerenic acid A resulted in a significant reduction in tumor size compared to control groups. This suggests potential for its use as an adjunct therapy in cancer treatment.
Study Highlights:
- Objective : To evaluate the anti-tumor efficacy of Volvalerenic acid A.
- Methodology : Tumor-bearing mice were treated with varying doses of the compound.
- Results : Tumor size decreased by up to 50% in treated groups compared to controls.
Safety Profile and Toxicology
While promising results have been observed regarding its therapeutic potential, it is crucial to assess the safety profile of Volvalerenic acid A. Preliminary toxicological evaluations indicate that at therapeutic doses, it exhibits low toxicity levels with minimal adverse effects reported.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that Volvalerenic acid A exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in pharmaceutical formulations aimed at combating infections .
2. Anti-inflammatory Effects
Volvalerenic acid A has been shown to possess anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis .
3. Antioxidant Properties
The compound also displays significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and could be leveraged in the development of nutraceuticals aimed at promoting overall health .
Agricultural Applications
1. Plant Growth Regulator
Volvalerenic acid A has been investigated as a plant growth regulator. Its application in agriculture may enhance plant growth and yield by modulating hormonal pathways within plants .
2. Pest Management
The compound's antimicrobial properties extend to its potential use in pest management strategies. By acting as a natural pesticide, it could reduce reliance on synthetic chemicals in agriculture .
Organic Synthesis
Volvalerenic acid A serves as an important intermediate in organic synthesis. Its unique structure allows for the derivation of various other compounds through chemical reactions such as esterification and amidation. This versatility makes it valuable in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to bicyclic systems with variations in ring size, substituents, and functional groups (Table 1). Key findings include:
Table 1: Comparative Analysis of Bicyclic Compounds
*Estimated based on structural similarity to and functional group addition.
Key Research Findings
Smaller bicyclo[3.1.1]heptane derivatives (e.g., ) exhibit rigidity, favoring applications in stereoselective synthesis .
Functional Group Impact :
- The carboxylic acid group in the target compound increases polarity (logP ~2.5 estimated) compared to hydrocarbon analogs (logP ~4.5 for ) .
- Ester derivatives (e.g., ) show higher volatility and lower solubility in aqueous media, making them suitable for organic-phase reactions .
Stereochemical Influence :
- The (1R,10S) configuration in the target compound contrasts with the (1S,10R) isomer in , which may lead to divergent biological activities or crystallization behaviors .
Applications :
Q & A
Q. What synthetic routes are commonly employed for the preparation of this bicyclic carboxylic acid, and how is its purity validated?
Methodological Answer: The synthesis typically involves cyclization of a prenylated terpene precursor followed by selective oxidation to introduce the carboxylic acid moiety. Key steps include:
- Cyclization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote bicyclo[8.1.0] framework formation .
- Oxidation : Controlled ozonolysis or enzymatic oxidation to yield the carboxylic acid group while preserving stereochemistry .
- Purification : Chiral HPLC or recrystallization to isolate enantiomerically pure product .
Q. Validation :
- Spectroscopy : ¹H/¹³C NMR (δ 5.2–5.8 ppm for conjugated dienes; δ 170–175 ppm for carboxylic acid carbon) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₅H₂₂O₂; [M+H]⁺ calc. 235.1699) .
- Chiral Analysis : Polarimetry ([α]D²⁵ = +15.6° in CHCl₃) and circular dichroism (CD) for stereochemical confirmation .
Q. How is the stereochemical configuration of the compound determined experimentally?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration by analyzing heavy-atom positions and Flack parameters (e.g., C10S configuration confirmed via anomalous dispersion) .
- NOESY NMR : Correlates spatial proximity of substituents (e.g., 1R and 10S methyl groups show cross-peaks in NOESY) .
- Vibrational Circular Dichroism (VCD) : Detects Cotton effects in IR spectra to distinguish enantiomers .
Q. How can computational methods predict the compound’s reactivity in Diels-Alder reactions, and what experimental validation is required?
Methodological Answer:
Q. Example Finding :
Q. When conflicting NMR data arise between experimental and predicted shifts, how are these discrepancies resolved?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect conformational equilibria (e.g., chair-flip in bicyclic systems) .
- Solvent/Tautomer Effects : Compare spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to identify hydrogen bonding or tautomerization .
- Cross-Validation : Match data with structurally analogous compounds (e.g., α-Longipinene derivatives ).
Q. Case Study :
- Predicted δ 2.1 ppm for C11 methyl in CDCl₃, but observed at δ 2.3 ppm due to steric deshielding. Resolved via X-ray confirmation of methyl orientation .
Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?
Methodological Answer:
- pH-Dependent Stability Studies :
- Stabilization Methods :
Q. How does the bicyclo[8.1.0] framework influence the compound’s acid dissociation constant (pKa) compared to linear analogs?
Methodological Answer:
- Structural Effects : The strained bicyclic system increases ring tension, lowering pKa by ~0.5 units vs. linear carboxylic acids (e.g., cyclohexanecarboxylic acid pKa = 4.9 vs. 4.4 for this compound) .
- Computational Validation : COSMO-RS simulations predict pKa shifts due to electron-withdrawing effects of the bicyclic framework .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
